![molecular formula C21H28N2O4S2 B2885271 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922004-05-5](/img/structure/B2885271.png)
5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains an oxazepine ring, which is a seven-membered ring with one oxygen atom, one nitrogen atom, and five carbon atoms. It also has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also has various alkyl groups attached to it, including an ethyl group and an isobutyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents. The oxazepine ring and the thiophene ring would likely contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazepine and thiophene rings, as well as the various substituents, would likely affect its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Ocular Hypotensive Activity
- Research Application : Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the query compound, have been investigated for their potential as inhibitors of ocular carbonic anhydrase. This is particularly relevant in the treatment of glaucoma. Among these compounds, specific derivatives demonstrated significant potency as ocular hypotensive agents (Graham et al., 1989).
Molecular Docking and Biological Screening
- Research Application : Ethylated sulfonamides with incorporations like the 1,4-benzodioxane moiety, structurally similar to the query compound, have been synthesized and screened against various enzymes and bacterial strains. These compounds showed significant inhibitory activity against enzymes like lipoxygenase and moderate activity against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Some also demonstrated good antibacterial properties (Irshad et al., 2016).
Antibacterial Agents
- Research Application : Research focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, akin to the query compound, aimed to create potent antibacterial agents. These compounds were found to have significant antibacterial activities (Azab et al., 2013).
Biotransformation Studies
- Research Application : Biotransformation studies of dimethylbenzothiophenes, structurally related to the query compound, by Pseudomonas strains have been conducted. These studies provide insights into the microbial degradation of sulfur heterocycles found in petroleum (Kropp et al., 1996).
Endothelin Receptor Antagonists
- Research Application : Compounds structurally similar to the query compound have been developed as endothelin-A (ET(A)) receptor antagonists. These compounds, particularly the 4'-oxazolyl biphenylsulfonamides, have shown significant improvements in binding activity and metabolic stability, making them viable for clinical studies in conditions like congestive heart failure (Murugesan et al., 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-6-16-8-10-19(28-16)29(25,26)22-15-7-9-18-17(11-15)23(12-14(2)3)20(24)21(4,5)13-27-18/h7-11,14,22H,6,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXMFAPXPAQYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

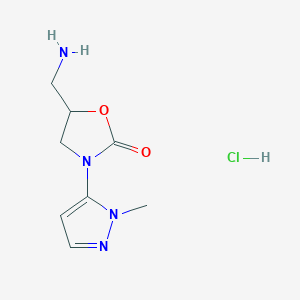
![N-(3,5-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2885189.png)
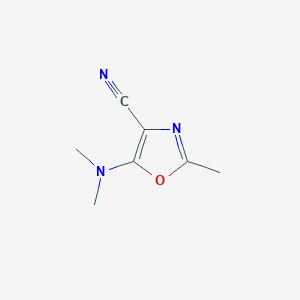
![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2885191.png)
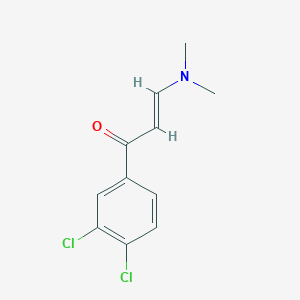
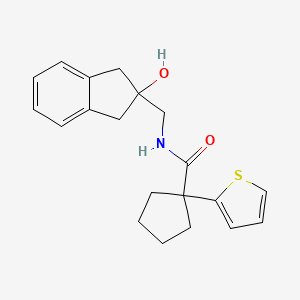
methanone O-(4-methylbenzyl)oxime](/img/structure/B2885195.png)
![2-[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2885196.png)

![3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2885199.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2885206.png)

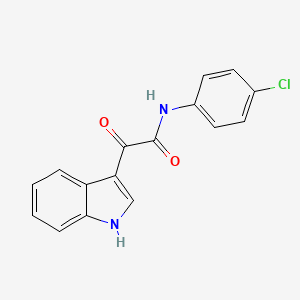
![N-(3-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2885211.png)